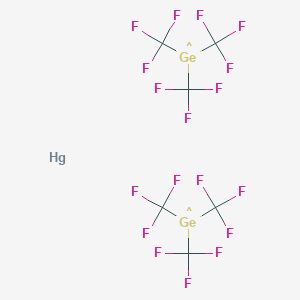
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, with additional ethoxy and phenylethyl substituents. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- typically involves the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the phenylethyl group. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylethyl positions, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure without the ethoxy and phenylethyl substituents.
5-Methoxy-6-(1-phenylethyl)-1,3-benzodioxole: Similar structure with a methoxy group instead of an ethoxy group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the phenylethyl group.
Uniqueness
1,3-Benzodioxole, 5-ethoxy-6-(1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
84598-14-1 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-ethoxy-6-(1-phenylethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H18O3/c1-3-18-15-10-17-16(19-11-20-17)9-14(15)12(2)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
YJZXWEFOIAJZRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1C(C)C3=CC=CC=C3)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


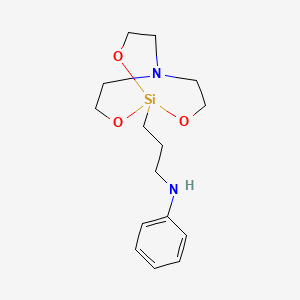
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
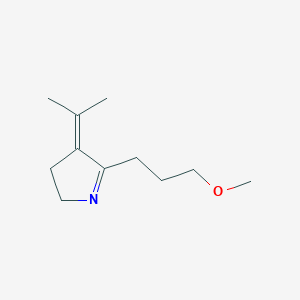
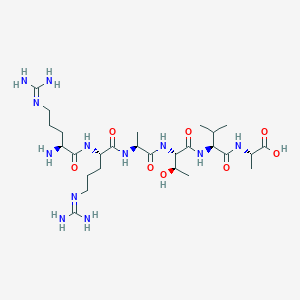
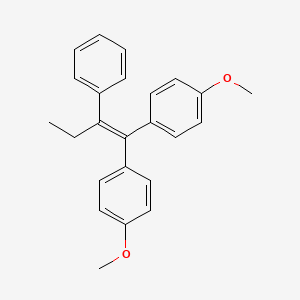

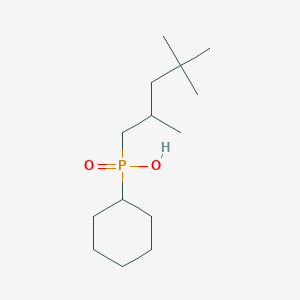
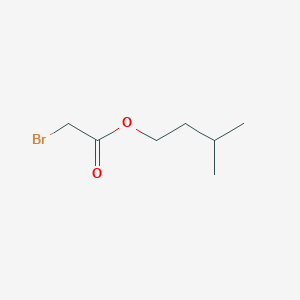
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

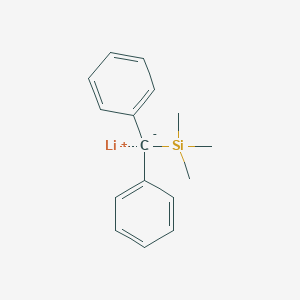
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
